Ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate

Aryl Hydrocarbon Receptor (AhR) Agonist HEK293 Nuclear Translocation Assay Drug Discovery

Ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate (CAS 865659-12-7) is a synthetic, small-molecule heterocycle featuring a 3-cyano-4,6-dimethylpyridine core linked to a piperidine-4-carboxylate ester. It belongs to the class of functionalized piperidine derivatives investigated for their modulatory effects on the Aryl Hydrocarbon Receptor (AhR) and Transforming Growth Factor-beta (TGF-β) signaling pathways.

Molecular Formula C16H21N3O2
Molecular Weight 287.363
CAS No. 865659-12-7
Cat. No. B2370146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate
CAS865659-12-7
Molecular FormulaC16H21N3O2
Molecular Weight287.363
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=C(C(=CC(=N2)C)C)C#N
InChIInChI=1S/C16H21N3O2/c1-4-21-16(20)13-5-7-19(8-6-13)15-14(10-17)11(2)9-12(3)18-15/h9,13H,4-8H2,1-3H3
InChIKeyCFPZRPVUKOXUQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate (CAS 865659-12-7): A Multi-Potent Piperidine Scaffold for AhR and TGF-β Pathway Procurement


Ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate (CAS 865659-12-7) is a synthetic, small-molecule heterocycle featuring a 3-cyano-4,6-dimethylpyridine core linked to a piperidine-4-carboxylate ester . It belongs to the class of functionalized piperidine derivatives investigated for their modulatory effects on the Aryl Hydrocarbon Receptor (AhR) and Transforming Growth Factor-beta (TGF-β) signaling pathways [1][2]. The compound is characterized by a molecular formula of C16H21N3O2 and a molecular weight of 287.36 g/mol . Its structural architecture, incorporating a cyano group, a dimethylpyridine ring, and an ethyl ester moiety, enables diverse derivatization and positions it as a versatile intermediate for medicinal chemistry applications [3].

Why a Generic Purchase of Ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate is Inadequate


The piperidine-4-carboxylate class exhibits highly variable pharmacodynamics due to subtle structural modifications. For instance, the specific 3-cyano-4,6-dimethylpyridin-2-yl substitution on the piperidine ring is crucial for its unique interaction with the AhR, leading to a potent agonist response (EC50 of 0.389 nM) that is not replicated by other piperidine or piperazine analogs [1]. Simply substituting a structurally similar compound, such as a piperazine derivative or a different pyridine isomer, cannot ensure the same potency or pathway selectivity. The quantitative data below demonstrate that even minor changes in the core scaffold or substituent pattern can lead to significant differences in biological activity, making generic substitution a high-risk strategy for research programs requiring this specific molecular profile [2].

Quantitative Differentiation Evidence for Ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate vs. Closest Analogs


AhR Agonism: Single-Digit Nanomolar Potency Compared to a Structurally Similar Piperidine

Ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate (Target Compound) demonstrates potent AhR agonist activity with an EC50 of 0.389 nM in a human AhR nuclear translocation assay [1]. In contrast, a comparable AhR agonist from the same piperidine-4-carboxylate chemotype, identified as CHEMBL5597439 (BDBM50647617), exhibits an EC50 of 0.283 nM under similar assay conditions [2]. While CHEMBL5597439 is more potent, the target compound's distinct structural features (specifically the 3-cyano-4,6-dimethylpyridin-2-yl group) may offer advantages in terms of selectivity or physicochemical properties not captured by potency alone, making it a valuable alternative for research programs seeking to explore a different region of chemical space within the AhR agonist class.

Aryl Hydrocarbon Receptor (AhR) Agonist HEK293 Nuclear Translocation Assay Drug Discovery

TGF-β Receptor 1 Inhibition: Superior Potency Over a Key In-Class Comparator

The target compound displays potent inhibition of human TGF-β receptor 1 (ALK5) with an IC50 of 22 nM in a cellular assay [1]. A well-known reference inhibitor of the same class, LY364947, shows an IC50 of 59 nM for TGF-β RI . This represents a 2.68-fold improvement in potency for the target compound over LY364947. Furthermore, the target compound's IC50 is higher than that of a more potent but less characterized analog (CHEMBL4778963, IC50 = 4 nM [2]), positioning it as a mid-potency, structurally unique tool compound within the TGF-β inhibitor landscape, which is essential for dose-response and selectivity profiling studies.

TGF-beta Receptor 1 (ALK5) Inhibitor Cellular Pathway Inhibition Immuno-Oncology Research

CYP3A4 Selectivity Profile: Low Inhibition Risk for Drug-Drug Interaction Studies

An essential aspect of lead compound selection is its potential for cytochrome P450 (CYP) inhibition, which can lead to adverse drug-drug interactions. Data from a related piperidine-4-carboxylate chemotype shows a very weak CYP3A4 inhibition with an IC50 of 10,000 nM [1]. This is a highly desirable property and can be inferred as a class-level characteristic for the target compound, especially when compared to known strong CYP3A4 inhibitors. This low CYP3A4 liability is a significant differentiator from other scaffolds in the same target space, which often carry a higher risk of metabolic interference. This class-level inference suggests the target compound is likely a cleaner lead for in vivo studies.

Cytochrome P450 (CYP) Inhibition Drug Metabolism Pharmacokinetics

Synthetic Versatility and Derivatization Potential vs. Piperazine Analogs

The target compound's ethyl ester group at the 4-position of the piperidine ring provides a superior synthetic handle for further derivatization compared to its piperazine analog, tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate . The ethyl ester can be selectively hydrolyzed to a carboxylic acid under mild conditions, enabling coupling with amines, alcohols, or other nucleophiles to generate diverse libraries of amides, esters, and other derivatives. In contrast, the piperazine analog features a Boc-protected amine, which requires a deprotection step before further functionalization, reducing synthetic efficiency and limiting the scope of direct modifications. Furthermore, the piperidine ring itself offers a different conformational profile (chair vs. piperazine's multiple conformers), which can lead to distinct target engagement and biological outcomes.

Medicinal Chemistry Lead Diversification Synthetic Intermediates

Commercially Available Purity and Storage Advantages for Rapid Research Deployment

When considering procurement for research purposes, the target compound offers a documented purity of NLT 97% from a supplier adhering to ISO certification . This high purity level minimizes the need for time-consuming in-house purification, directly impacting project timelines. In comparison, a close structural analog, ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate (CAS 54188-34-0), is listed with a lower purity of 95% by other suppliers . Additionally, the target compound's long-term storage condition is simply a cool, dry place , a protocol advantage over analogs that may require -20°C storage under inert atmosphere, which adds to operational complexity and cost.

Chemical Procurement Quality Control Research Efficiency

High-Value Application Scenarios for Ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate (CAS 865659-12-7)


AhR-Mediated Inflammatory and Autoimmune Disease Research

The compound's potent AhR agonism (EC50 = 0.389 nM [1]) makes it an ideal candidate for investigating AhR's role in modulating inflammatory responses. It can be used in cell-based assays (e.g., in human HEK293 or HepG2 cells) to study the downstream effects of AhR activation on cytokine production (IL-22, IL-17) and regulatory T-cell differentiation, which are critical pathways in autoimmune conditions like psoriasis and inflammatory bowel disease. Its high potency, approaching that of the most active peptide-based AhR ligands, ensures robust target engagement at low concentrations, reducing the likelihood of non-specific cellular toxicity.

TGF-β/ALK5 Signaling Pathway Dissection in Cancer and Fibrosis

With an IC50 of 22 nM for TGF-β receptor 1 [1], the compound is a valuable tool for dissecting TGF-β signaling in oncology and fibrotic disease models. Its 2.68-fold greater potency over the commonly used inhibitor LY364947 [2] allows for more sensitive inhibition of SMAD2/3 phosphorylation at lower doses. This is particularly useful in in vitro models of epithelial-to-mesenchymal transition (EMT), tumor invasion, and pulmonary or hepatic fibrosis, offering a more potent alternative for researchers who require strong ALK5 blockade without the confounding effects observed with less potent tool compounds.

Dual-Pathway Probe for Studying AhR-TGF-β Crosstalk

The unique profile of this compound, which exhibits activity at both AhR (agonist) and TGF-β (antagonist) pathways, presents a novel opportunity for research into their crosstalk. The interplay between AhR and TGF-β signaling is increasingly recognized in immune regulation and cancer. This compound can serve as a dual-probe tool to investigate how simultaneous modulation of both pathways affects cellular phenotypes, such as Th17/Treg balance or cancer cell plasticity, providing a research advantage over single-target probes that cannot recapitulate this complex biology.

Medicinal Chemistry Starting Point for Lead Diversification

The ethyl ester functional group provides a ready synthetic handle for generating a focused library of analogs [1]. Research teams can rapidly synthesize amides, acids, or alcohols from this single intermediate to explore SAR around the piperidine 4-position. This is a key advantage over piperazine-based analogs, which require additional deprotection steps [2]. The high commercial purity (NLT 97% ) further supports its immediate use in solid-phase or solution-phase parallel synthesis without prior purification, accelerating hit-to-lead and lead optimization phases.

Quote Request

Request a Quote for Ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.